Technical Documentation Center

3-(3-Phenylpropyl)azetidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(3-Phenylpropyl)azetidine

Core Science & Biosynthesis

No content available

This section has no published content on the current product page yet.

Protocols & Analytical Methods

No content available

This section has no published content on the current product page yet.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Solubility of 3-(3-Phenylpropyl)azetidine Free Base

Status: Operational Role: Senior Application Scientist Topic: Solubility Optimization & Handling Guide Molecule ID: 3-(3-Phenylpropyl)azetidine (Free Base) Executive Summary & Molecule Profile[1] The Challenge: 3-(3-Phen...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Topic: Solubility Optimization & Handling Guide Molecule ID: 3-(3-Phenylpropyl)azetidine (Free Base)

Executive Summary & Molecule Profile[1]

The Challenge: 3-(3-Phenylpropyl)azetidine presents a classic "amphiphilic mismatch." The azetidine head group is highly polar and basic (pKa ~10.5–11.0), while the 3-phenylpropyl tail is lipophilic and flexible. As a free base, this molecule often exists as a viscous oil or low-melting solid that is immiscible with water but prone to "oiling out" rather than crystallizing in organic solvents.

Technical Snapshot:

Property Value / Characteristic Implication
State (Free Base) Viscous Oil / Low-melting solid Difficult to weigh; absorbs CO₂ from air.
Basicity (Calc. pKa) ~10.8 (Secondary Amine) Requires pH < 8.8 for >99% ionization.
Ring Strain ~26 kcal/mol (Azetidine) Warning: Susceptible to ring-opening in strong acids with nucleophiles.

| LogP (Calc.) | ~2.2 – 2.5 | Lipophilic tail drives aggregation in aqueous media. |

Troubleshooting Guide: Salt Formation (The "Oiling Out" Problem)

User Issue: "I tried making the HCl salt to improve water solubility, but it formed a sticky gum/oil at the bottom of the flask instead of a white powder."

Root Cause: The flexible propyl linker allows the molecule to adopt multiple conformations, preventing efficient crystal lattice packing. Rapid precipitation with strong mineral acids (like HCl) often traps solvent, leading to amorphous gums (oils).

Protocol A: Controlled Salt Crystallization

Goal: Create a thermodynamically stable, water-soluble solid.

Recommended Counter-ions:

  • Oxalic Acid: Often yields superior crystallinity for flexible amines due to strong hydrogen bonding networks.

  • Fumaric Acid: Good alternative if a pharmaceutically acceptable salt is required.

  • HCl (anhydrous): Only if processed slowly.

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of Free Base in Ethyl Acetate (EtOAc) (approx. 10 mL/g).

    • Why: EtOAc is a moderate polarity solvent that dissolves the base but precipitates the salt.

  • Acid Addition:

    • For Oxalate: Dissolve 1.0 eq Oxalic acid in a minimum amount of hot Ethanol (EtOH). Add dropwise to the amine solution.

    • For HCl: Use 1M HCl in Diethyl Ether or Dioxane. Add slowly (dropwise) at 0°C.

  • The "Cloud Point": Stop addition when the solution turns permanently cloudy.

  • Ripening: If an oil forms, heat the mixture to reflux until the oil dissolves, then let it cool to Room Temperature (RT) very slowly (over 4 hours) with slow stirring.

    • Mechanism:[1][2] This "Ostwald Ripening" allows amorphous oil droplets to redissolve and redeposit on crystalline nuclei.

  • Anti-solvent: If no precipitate forms after 4 hours, add Diethyl Ether or Hexane dropwise until turbidity persists.

SaltSelection Start Start: Free Base (Oil) Solvent Dissolve in EtOAc Start->Solvent Acid Add Acid (Slowly) Solvent->Acid Check Result? Acid->Check Solid White Precipitate Check->Solid Crystalline Oil Sticky Gum/Oil Check->Oil Amorphous FixOil Heat to Reflux (Redissolve) Oil->FixOil Cool Slow Cool + Seed Crystal FixOil->Cool Cool->Solid

Troubleshooting Guide: Aqueous Formulation (Non-Salt)

User Issue: "I cannot use a salt form (assay interference), but the free base crashes out of solution when I dilute my DMSO stock into media."

Root Cause: The "Kinetic Solubility" trap. The compound is soluble in DMSO, but upon dilution into water, the hydrophobic effect drives the phenyl tails to aggregate immediately, overcoming the polar azetidine head.

Protocol B: Cyclodextrin Complexation

Goal: Shield the hydrophobic tail to prevent aggregation.

The Fix: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Standard cyclodextrins (β-CD) have low water solubility. HP-β-CD is highly soluble and fits the phenylpropyl tail perfectly.

Formulation Recipe (Stock Solution):

  • Prepare Vehicle: Make a 20% (w/v) solution of HP-β-CD in 50 mM Acetate Buffer (pH 5.0).

    • Why pH 5.0? Ensures the azetidine nitrogen is protonated (Ionized = Soluble) without using strong acids.

  • Add Compound: Add the 3-(3-Phenylpropyl)azetidine free base to this vehicle.

  • Sonication: Sonicate for 20–30 minutes at RT. The solution should turn clear.

  • Filtration: Filter through a 0.22 µm PVDF filter.

Comparative Solubility Table:

Solvent SystemSolubility EstimateStability RiskRecommended Use
Pure Water (pH 7) < 0.1 mg/mLHigh (Oxidation)Avoid
DMSO > 50 mg/mLLowStock storage only
DMSO + Water (1:99) PrecipitatesN/AAvoid
20% HP-β-CD (pH 5) 2–10 mg/mL High StabilityAnimal Dosing / Cell Assays
5% Tween 80 / Saline ~1–2 mg/mLModerateAcute IP/IV injections

Stability & Handling (Critical Safety)

User Issue: "My compound purity dropped from 98% to 85% after leaving it in methanol overnight."

Root Cause: Azetidines are strained rings (26 kcal/mol strain energy).

  • Nucleophilic Ring Opening: In the presence of strong acids (H+) and a nucleophile (like Methanol or Water), the ring can open to form a linear chain (e.g., 3-methoxy-propylamine derivative).

  • Carbamate Formation: The secondary amine reacts reversibly with atmospheric CO₂.

Protocol C: Stability-First Handling
  • Avoid Protic Solvents + Acid: Do NOT store the compound in Methanol/HCl. If you must use alcohols, keep the pH neutral or basic.

  • Storage: Store the free base under Argon/Nitrogen at -20°C.

  • Workup: When extracting the free base, avoid prolonged exposure to chlorinated solvents (DCM/Chloroform) which can become slightly acidic over time; use Ethyl Acetate instead.

StabilityPathways Azetidine Azetidine Core (Strained Ring) Acid Strong Acid (H+) + Nucleophile (MeOH) Azetidine->Acid Catalysis Air Air Exposure (CO2) Azetidine->Air Absorption RingOpen Ring Opening (Linear Impurity) Acid->RingOpen Irreversible Carbamate Carbamate Salt (Solubility Change) Air->Carbamate Reversible

Frequently Asked Questions (FAQ)

Q: Can I use Phosphate Buffered Saline (PBS) at pH 7.4 for this compound? A: Risky. The pKa of the azetidine is >10. At pH 7.4, it is protonated, but the high ionic strength of PBS can cause "salting out" of the lipophilic phenyl tail. Recommendation: Use a lower pH buffer (Acetate or Citrate, pH 5.0) or add 10-20% HP-β-CD to the PBS.

Q: I see a new peak in my LCMS at M+32 after storing in methanol. What is it? A: This is likely the ring-opened methanol adduct . Methanol attacked the protonated azetidine ring. Solution: Switch to Acetonitrile (ACN) for stock solutions and analysis.[3]

Q: Why did my oil solidify after leaving it on the bench for a week? A: It likely absorbed CO₂ to form a carbamate salt . This is an impurity, not the pure free base. Recovery: Dissolve in EtOAc and wash with dilute NaOH (1M) to regenerate the free base, then dry and use immediately.

References

  • Azetidine Ring Strain & Reactivity

    • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

  • Solubility of Lipophilic Amines

    • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link

  • Cyclodextrin Formulation

    • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • pKa of Cyclic Amines

    • Sørensen, P. (1965). The Basicity of Azetidine.[3][4][5][6][7] Acta Chemica Scandinavica. Link

Sources

Optimization

Technical Support Center: Navigating Steric Hindrance in 3-Substituted Azetidine Reactions

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges posed by steric hindrance in reactions involving 3-substituted azetidines. The inherent ring strain of the azetidine core, combined with steric bulk at the C3-position, often leads to sluggish reactions, low yields, and unexpected side products.[1][2][3] This resource is designed to provide both mechanistic understanding and actionable protocols to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is steric hindrance a more significant problem for 3-substituted azetidines compared to other saturated heterocycles?

The four-membered ring of azetidine is highly strained (approx. 25.4 kcal/mol), which dictates its reactivity.[2][3] When a substituent is placed at the C3-position, it creates significant steric congestion that directly impacts the approach of reagents to the key reactive centers: the nitrogen (for N-functionalization) and the C-H or C-X bonds at C3 (for C3-functionalization). This steric clash can raise the activation energy of the desired transformation, slowing it down and allowing competing side reactions, such as ring-opening, to become more prevalent.[1][4]

Q2: What is the first thing I should consider when a reaction with a 3-substituted azetidine is failing?

Before extensively modifying the reaction conditions, first assess the stability and choice of the N-protecting group. The electronic and steric nature of the group on the azetidine nitrogen is critical.[2][5] Electron-withdrawing groups like sulfonyl or carbamate can enhance the stability of the ring but may also deactivate it towards certain reactions.[2] Conversely, a bulky protecting group can sterically shield the nitrogen, hindering N-functionalization, but it might also influence the stereochemical outcome of reactions at other positions.[1] For C-H functionalization or lithiation, specific protecting groups like tert-butoxythiocarbonyl (Botc) have been shown to be more effective than the more common Boc group.[6]

Q3: How do I choose the right catalyst system for a cross-coupling reaction with a sterically hindered 3-substituted azetidine?

For palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki, C-H arylation), the choice of ligand is paramount. Sterically hindered substrates often require bulky, electron-rich phosphine ligands. These ligands stabilize the active Pd(0) species, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination to release the product. Ligands like BrettPhos and RuPhos have shown broad utility in challenging C-N cross-coupling reactions.[7][8] For specific applications, other ligands such as Xantphos may be optimal.[9][10] It is often necessary to screen a panel of ligands to find the ideal match for your specific substrate and coupling partner.[9]

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental failures with causative explanations and step-by-step solutions.

Problem 1: Low to no conversion in a Buchwald-Hartwig N-Arylation with a bulky 3-substituted azetidine and an electron-rich aryl halide.
  • The Underlying Issue: This scenario presents a dual challenge. The bulky azetidine is a poor nucleophile, and the electron-rich aryl halide undergoes oxidative addition to the palladium center slowly. The combination of these factors can cause the catalytic cycle to stall, leading to catalyst decomposition or consumption of starting materials through side reactions.

  • Troubleshooting Workflow:

    G A Low Conversion Observed B Step 1: Switch to a More Activating Ligand (e.g., from Xantphos to BrettPhos or a Gen 3/4 Buchwald ligand) A->B Rationale: Bulky ligands accelerate oxidative addition and reductive elimination. C Step 2: Increase Reaction Temperature (e.g., from 100 °C to 120 °C in a sealed vessel) B->C Rationale: Provides energy to overcome high activation barrier. Monitor for decomposition. D Step 3: Use a Stronger, Non-Nucleophilic Base (e.g., switch from Cs2CO3 to LHMDS or K3PO4) C->D Rationale: A stronger base can facilitate deprotonation of the azetidine nitrogen. E Step 4: Consider an Alternative Catalyst System (e.g., a Copper-catalyzed Ullmann condensation) D->E Rationale: Different metals have different mechanistic pathways that may be less sensitive to sterics. F Successful Coupling E->F

    Caption: Troubleshooting workflow for a low-yield N-arylation reaction.

Problem 2: My C3-lithiation followed by electrophilic quench is giving poor yields and multiple byproducts.
  • The Underlying Issue: Direct C3-lithiation of azetidines can be challenging. The stability of the resulting organolithium species is often low.[11] Furthermore, the choice of N-protecting group can dramatically influence the regioselectivity and efficiency of the deprotonation step. The standard N-Boc group, for example, is often not ideal for directing α-lithiation compared to thioamide-based protecting groups.[6]

  • Solutions & Protocols:

    • Change the N-Protecting Group: Replace the N-Boc group with an N-Botc (tert-butoxythiocarbonyl) group. The thiocarbonyl moiety is superior at stabilizing the α-lithiated intermediate.[6]

    • Optimize Lithiation Conditions: Perform the lithiation at very low temperatures (e.g., -78 °C) using s-BuLi in the presence of a chelating agent like TMEDA. The low temperature and additive help to stabilize the organolithium intermediate and prevent decomposition.

    Table 1: Effect of N-Protecting Group on Azetidine α-Lithiation Yield
N-Protecting GroupLithiation ConditionsElectrophileYield of α-substituted productReference
N-Boc s-BuLi, THF, -78 °CPhCHOLow / Complex Mixture[6]
N-Thiopivaloyl s-BuLi, TMEDA, Et₂O, -78 °CPhCHO>80%[6]
N-Botc s-BuLi, TMEDA, Et₂O, -78 °CPhCHO>85%[6]
Problem 3: A ring-opening reaction of a 3-substituted azetidine with a nucleophile is sluggish and requires harsh conditions.
  • The Underlying Issue: While azetidines are strained, ring-opening is not always facile, especially if the nucleophile is weak or if there is significant steric hindrance at the C2/C4 positions. The reaction often requires activation of the azetidine nitrogen to increase the ring strain and make the ring carbons more electrophilic.[5][12]

  • Activation Strategies:

    G cluster_0 Activation Strategies cluster_1 Reaction A 3-Substituted Azetidine B Lewis Acid Activation (e.g., La(OTf)3, Sc(OTf)3) A->B C Acyl Halide Activation (Formation of N-acyl azetidinium) A->C D Protic Acid Activation (Protonation of Nitrogen) A->D E Activated Azetidinium Intermediate B->E C->E D->E G Ring-Opened Product E->G F Nucleophile (Nu-) F->G

    Caption: Strategies for activating azetidines towards nucleophilic ring-opening.

    • Lewis Acid Catalysis: Use of a Lewis acid like La(OTf)₃ can coordinate to the azetidine nitrogen, polarizing the C-N bonds and facilitating nucleophilic attack.[13]

    • Formation of an Azetidinium Ion: Reacting the azetidine with an acyl chloride or a strong alkylating agent (e.g., methyl triflate) forms a highly reactive azetidinium ion, which is readily opened by even weak nucleophiles.[5]

Exemplary Protocol: Palladium-Catalyzed C-N Cross-Coupling of a Sterically Hindered Azetidine

This protocol describes a robust method for the N-arylation of 3,3-dimethylazetidine with 2-bromo-1,3-dimethylbenzene, a sterically demanding coupling.

Materials:

  • 3,3-Dimethylazetidine

  • 2-Bromo-1,3-dimethylbenzene

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Lithium bis(trimethylsilyl)amide (LHMDS)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 2 mol% Pd) and RuPhos (9.3 mg, 0.02 mmol, 4 mol%).

  • Add LHMDS (100 mg, 0.6 mmol, 1.2 equiv).

  • Evacuate and backfill the tube with argon (this cycle should be repeated three times).

  • Add anhydrous toluene (2.0 mL).

  • Add 2-bromo-1,3-dimethylbenzene (69 µL, 0.5 mmol, 1.0 equiv).

  • Add 3,3-dimethylazetidine (60 µL, 0.55 mmol, 1.1 equiv).

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate (10 mL), and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

This protocol is adapted from general principles of challenging Buchwald-Hartwig aminations and may require optimization for specific substrates.[7][8]

References
  • Benchchem. (n.d.). Technical Support Center: Working with Substituted Azetidines.
  • Benchchem. (n.d.). Technical Support Center: Azetidine Synthesis Protocols.
  • Reiss, B., & Waske, P. A. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • (2025, May 6). Stereoselective functionalization of azetidines. LMU Munich.
  • (2025, January 8). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. ChemRxiv.
  • Benchchem. (n.d.). How to prevent the ring-opening of azetidines during subsequent reactions.
  • (2024, July 19). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals.
  • (2022, April 29). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. MDPI.
  • (2012, November 19). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals.
  • (n.d.). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science (RSC Publishing).
  • (2020, August 6). Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. Accounts of Chemical Research - ACS Publications.
  • (n.d.). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. Uniba.
  • (2014, December 23). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters - ACS Publications.
  • (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC.
  • (2025, August 6). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. Request PDF - ResearchGate.
  • (2023, September 19). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers.
  • (n.d.). Iron catalysed cross-couplings of azetidines – application to the formal synthesis of a pharmacologically active molecule. Chemical Communications (RSC Publishing).
  • (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC.
  • (n.d.). Azetidine synthesis. Organic Chemistry Portal.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of 3-(3-Phenylpropyl)azetidine

Abstract: The azetidine scaffold is a privileged motif in medicinal chemistry, valued for the unique three-dimensional conformations it imparts upon bioactive molecules.[1] Accurate structural elucidation is paramount in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The azetidine scaffold is a privileged motif in medicinal chemistry, valued for the unique three-dimensional conformations it imparts upon bioactive molecules.[1] Accurate structural elucidation is paramount in the development of novel azetidine-based therapeutics, with Nuclear Magnetic Resonance (NMR) spectroscopy serving as the cornerstone of this characterization. This guide provides an in-depth analysis of the predicted ¹H NMR spectrum of 3-(3-Phenylpropyl)azetidine. By dissecting its key structural fragments—the strained four-membered ring and the flexible phenylpropyl sidechain—we will predict the chemical shifts, multiplicities, and integrations for each proton. To establish a robust analytical framework, we will compare these predictions with experimental data from structurally related analogues, including simpler 3-substituted azetidines and open-chain phenylpropylamines. This comparative approach not only validates our assignments but also illuminates the subtle electronic and conformational effects that govern the spectral appearance of this important molecular class.

Predicted ¹H NMR Spectrum of 3-(3-Phenylpropyl)azetidine

The structure of 3-(3-Phenylpropyl)azetidine presents several distinct proton environments. A comprehensive analysis requires breaking the molecule down into its constituent parts: the azetidine ring and the phenylpropyl substituent. The inherent ring strain and the electronegativity of the nitrogen atom in the azetidine ring are expected to significantly influence the chemical shifts of adjacent protons.[1]

Below is the structure with protons labeled for assignment.

cluster_azetidine Azetidine Ring cluster_sidechain Phenylpropyl Sidechain N N C2 C N->C2 C3 C C2->C3 C4 C C3->C4 C1_prime C C3->C1_prime C4->N H_N H (a) H_N->N H2_ax H (b) H2_ax->C2 H2_eq H (b') H2_eq->C2 H3 H (d) H3->C3 H4_ax H (c) H4_ax->C4 H4_eq H (c') H4_eq->C4 C2_prime C C1_prime->C2_prime C3_prime C C2_prime->C3_prime Phenyl Ph C3_prime->Phenyl H1_prime H (e) H1_prime->C1_prime H2_prime H (f) H2_prime->C2_prime H3_prime H (g) H3_prime->C3_prime H_arom H (h) H_arom->Phenyl G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing A 1. Weigh ~5-10 mg of 3-(3-Phenylpropyl)azetidine B 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C 3. Add internal standard (0.03% TMS) B->C D 4. Transfer to a clean, dry 5 mm NMR tube C->D E 5. Insert sample and lock on the deuterium signal D->E F 6. Shim the magnetic field to achieve high homogeneity E->F G 7. Acquire a standard 1D proton spectrum (e.g., 16 scans) F->G H 8. Apply Fourier Transform G->H I 9. Phase correct the spectrum manually H->I J 10. Calibrate the chemical shift scale to TMS (0.00 ppm) I->J K 11. Integrate all signals J->K L 12. Analyze shifts, multiplicities, and integrations K->L

Caption: Standard workflow for ¹H NMR sample preparation, acquisition, and processing.

Causality Behind Experimental Choices:

  • Solvent Selection (CDCl₃): Chloroform-d is a standard choice for many organic molecules due to its good dissolving power and minimal interference in the proton spectrum. For compounds with limited solubility, other solvents like DMSO-d₆ could be used, but this would shift the proton signals. [2]* Internal Standard (TMS): Tetramethylsilane (TMS) is used as a universal reference point (δ 0.00 ppm) because it is chemically inert, volatile (easily removed), and its 12 equivalent protons give a single, sharp signal that does not typically overlap with analyte signals. [3]* Shimming: This critical step adjusts the magnetic field to make it as homogeneous as possible across the sample volume. Poor shimming results in broad, distorted peaks, making it impossible to resolve fine coupling patterns (multiplicities) and accurately interpret the spectrum.

Confirming Connectivity with 2D NMR

While 1D ¹H NMR provides a wealth of information, complex spin systems or signal overlap can create ambiguity. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) , are invaluable for definitively establishing proton-proton connectivities. A COSY experiment reveals which protons are coupled to each other, providing an unambiguous roadmap of the molecule's carbon skeleton.

For 3-(3-Phenylpropyl)azetidine, a COSY spectrum would show cross-peaks between protons on adjacent carbons.

Caption: Predicted key ¹H-¹H COSY correlations for 3-(3-Phenylpropyl)azetidine.

This correlation chain would allow for a step-by-step "walk" along the molecule, starting from the easily identifiable benzylic protons (Hg) and moving all the way to the protons on the azetidine ring (Hb,c), thus confirming the entire proposed structure.

Conclusion

The ¹H NMR spectrum of 3-(3-Phenylpropyl)azetidine is characterized by distinct regions corresponding to the aromatic, azetidine, and alkyl protons. The azetidine ring protons are notably deshielded due to the adjacent nitrogen, appearing in the δ 3.5-4.0 ppm range. The phenylpropyl sidechain displays characteristic benzylic (δ ~2.6 ppm) and alkyl signals. By leveraging comparative analysis with known compounds and employing systematic experimental protocols, a confident and complete structural assignment can be achieved. Advanced 2D techniques like COSY serve as a final, definitive confirmation of the molecular connectivity, embodying the rigorous standards required in modern chemical and pharmaceutical research.

References

  • Ahmed, S.E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • Magtoof, M.S., et al. (2010). Synthesis, characterization and theoretical study of some new 3-phenylthio/3-phenoxy substituted β-lactams. Organic CHEMISTRY - TSI Journals.
  • ChemScene. (n.d.). 3-(3-Phenylpropyl)azetidine. ChemScene.
  • Couty, F., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry.
  • Patel, H., et al. (2014). Synthesis and Characterization of Substituted Phenyl Azetidines as Potential Antimicrobial Agents. ResearchGate.
  • ResearchGate. (n.d.). 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j). ResearchGate.
  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-92.
  • Al-Ghorbani, M., et al. (2021). Design and Synthesis of Two Azete Derivatives Using some Chemical Strategies. Biointerface Research in Applied Chemistry.
  • NIST. (n.d.). Azetidine, 3-methyl-3-phenyl-. NIST WebBook.
  • Zhang, J. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC.
  • Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • ATB. (n.d.). methyl(3-phenylpropyl)amine. ATB.
  • Urban, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Chemistry Stack Exchange. (2015). Phenyl group in proton NMR. Chemistry Stack Exchange.
  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts.
  • Jasperse, K. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead.

Sources

Comparative

A Comparative Guide to the LC-MS Fragmentation Patterns of Phenylpropyl Azetidines

Introduction In the landscape of modern drug discovery and development, the structural elucidation of novel chemical entities is a cornerstone of ensuring safety, efficacy, and intellectual property.[1][2] Phenylpropyl a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, the structural elucidation of novel chemical entities is a cornerstone of ensuring safety, efficacy, and intellectual property.[1][2] Phenylpropyl azetidines represent a significant class of compounds, with the azetidine ring serving as a versatile scaffold in medicinal chemistry.[3] Understanding their behavior under mass spectrometric analysis is not merely an academic exercise; it is a critical step in metabolism studies, impurity profiling, and quality control.[1][] This guide provides an in-depth, comparative analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of phenylpropyl azetidines, offering field-proven insights for researchers, scientists, and drug development professionals.

The inherent ring strain of the four-membered azetidine ring, coupled with the phenylpropyl substituent, gives rise to characteristic and predictable fragmentation pathways.[5] This document will explore these pathways, compare different fragmentation techniques, and provide robust experimental protocols to ensure reproducible and reliable data.

The Logic of Fragmentation: Causality in Experimental Choices

The choice of ionization and fragmentation techniques in LC-MS is paramount for obtaining structurally informative data. For phenylpropyl azetidines, which are typically polar and non-volatile, Electrospray Ionization (ESI) is the preferred method.[2][6] The decision to operate in positive or negative ion mode depends on the molecule's ability to accept or lose a proton. Given the basic nature of the azetidine nitrogen, positive ion mode ESI is generally more sensitive and informative for this class of compounds.

Collision-Induced Dissociation (CID) is the most common method for generating fragment ions.[7] However, the energy applied during CID can significantly influence the resulting spectrum. Higher-energy Collisional Dissociation (HCD) often yields richer fragmentation spectra with more low-mass ions compared to traditional CID performed in an ion trap.[8][9] This guide will compare and contrast the data obtained from both techniques to provide a comprehensive understanding of the fragmentation landscape.

Core Fragmentation Pathways of Phenylpropyl Azetidines

Under positive ion ESI, phenylpropyl azetidines readily form a protonated molecule, [M+H]⁺. The subsequent fragmentation is driven by the stability of the resulting fragment ions. The primary fragmentation pathways observed are centered around the cleavage of the azetidine ring and the phenylpropyl side chain.

Azetidine Ring Opening and Subsequent Fragmentations

The strained four-membered azetidine ring is susceptible to ring-opening upon collisional activation.[5][10] This often initiates a cascade of fragmentation events. A key initial step is the cleavage of a C-C bond within the ring, leading to a more stable acyclic carbocation.

Phenylpropyl Side Chain Cleavages

The phenylpropyl side chain offers several characteristic fragmentation points.

  • Benzylic Cleavage: Cleavage of the bond between the phenyl ring and the propyl chain is highly favorable due to the formation of the stable tropylium ion (m/z 91).[11][12] This is often a dominant peak in the spectrum.

  • Propyl Chain Fragmentation: Loss of neutral fragments such as ethylene (28 Da) or propene (42 Da) from the side chain can also occur.

Combined Ring and Side Chain Fragmentations

More complex fragmentation patterns arise from the interplay between the azetidine ring and the phenylpropyl substituent. These can involve rearrangements and multiple bond cleavages, providing detailed structural information.

Comparative Analysis: CID vs. HCD Fragmentation

The choice between CID and HCD can significantly impact the observed fragmentation patterns and the level of structural detail that can be obtained.

FeatureCollision-Induced Dissociation (CID)Higher-energy Collisional Dissociation (HCD)
Energy Regime Lower energy, resonant excitationHigher energy, beam-type fragmentation
Fragmentation Often dominated by the most facile cleavages, leading to fewer fragment ions.Produces a wider range of fragment ions, including secondary and tertiary fragments.[8][9]
Low m/z Ions May have a low-mass cutoff, limiting the detection of smaller fragments.Excellent transmission of low-mass ions, providing more complete fragmentation information.[8]
Application Good for initial characterization and targeted analysis.Ideal for detailed structural elucidation and identification of unknown compounds.

Key Insight: For comprehensive structural analysis of novel phenylpropyl azetidines, HCD is often the superior technique due to its ability to generate a richer fragmentation spectrum. However, CID can be sufficient and sometimes preferable for quantitative studies using Multiple Reaction Monitoring (MRM) where specific, well-defined transitions are monitored.[13]

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following detailed experimental protocols are provided.

Liquid Chromatography (LC) Conditions
  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation of phenylpropyl azetidines and their potential metabolites or impurities.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at the starting conditions.

  • Flow Rate: 0.3-0.5 mL/min

  • Column Temperature: 40 °C

Mass Spectrometry (MS) Conditions
  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Capillary Voltage: 3.5 - 4.5 kV

  • Source Temperature: 120 - 150 °C

  • Desolvation Gas Flow: 600 - 800 L/hr

  • Full Scan MS Range: m/z 50 - 500

  • Tandem MS (MS/MS):

    • Collision Gas: Argon

    • CID: Normalized collision energy ramped from 10-40 eV.

    • HCD: Stepped normalized collision energy at 20, 30, and 40 eV.

Visualizing Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the proposed fragmentation pathways for a generic N-substituted phenylpropyl azetidine.

cluster_0 LC-MS/MS Experimental Workflow A Phenylpropyl Azetidine Sample B LC Separation (C18 Column) A->B C ESI (+) B->C D [M+H]+ Precursor Ion Selection C->D E Collision-Induced Dissociation (CID/HCD) D->E F MS/MS Analysis E->F

Caption: A typical experimental workflow for LC-MS/MS analysis.

cluster_1 Proposed Fragmentation of Phenylpropyl Azetidine cluster_path1 Azetidine Ring Opening cluster_path2 Side Chain Cleavage cluster_path3 Combined Fragmentation M [M+H]+ A1 Ring-Opened Intermediate M->A1 B1 Tropylium Ion (m/z 91) M->B1 B2 Loss of Propene M->B2 C1 Rearrangement & Cleavage M->C1 A2 Loss of Neutral Fragment A1->A2

Caption: Key fragmentation pathways of phenylpropyl azetidines.

Conclusion

The LC-MS fragmentation patterns of phenylpropyl azetidines are rich with structural information that is critical for their characterization in a drug development setting. A systematic approach, utilizing high-resolution mass spectrometry and appropriate fragmentation techniques like HCD, allows for a deep understanding of their gas-phase chemistry.[14] By carefully selecting experimental parameters and understanding the underlying fragmentation mechanisms, researchers can confidently identify these compounds, their metabolites, and any related impurities, thereby accelerating the drug development process.[1][13]

References

  • Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing).
  • Advancements in LCMS Technology to Transform Pharmaceutical Analysis - Aral Research.
  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis.
  • Analytical Method Development and Validation in Pharmaceuticals.
  • Method Development Considerations for the LC-MS/MS Analysis of Drugs.
  • CIDer: a statistical framework for interpreting differences in CID and HCD fragmentation - PMC.
  • A Comparative Guide to the Mass Spectrometry Fragmentation of (S)-Aziridine-2-Carboxylic Acid Derivatives - Benchchem.
  • Statistical Characterization of the Multi-Charged Fragment Ions in the CID and HCD Spectrum.
  • Difference between HCD and CID collision induced dissociations?.
  • MS/MS Fragmentation Strategies For Efficient Glycopeptide Profiling - PREMIER Biosoft.
  • Performance Investigation of Proteomic Identification by HCD/CID Fragmentations in Combination with High/Low-Resolution Detectors on a Tribrid, High-Field Orbitrap Instrument | PLOS One.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC.
  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
  • In-Depth Technical Guide: Mass Spectrometry Fragmentation of 1,2-Dibenzoyl-1-Benzylhydrazine - Benchchem.
  • LC-MS-Based Rapid and Accurate Drug Impurity Analysis - BOC Sciences.

Sources

Validation

Biological Activity Comparison: Azetidine vs. Pyrrolidine in Drug Design

Content Type: Technical Comparison Guide Topic: Biological Activity Comparison: Azetidine vs. Pyrrolidine Scaffolds Author Role: Senior Application Scientist [1][2] Executive Summary In modern medicinal chemistry, the tr...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Topic: Biological Activity Comparison: Azetidine vs. Pyrrolidine Scaffolds Author Role: Senior Application Scientist

[1][2]

Executive Summary

In modern medicinal chemistry, the transition from a 5-membered pyrrolidine to a 4-membered azetidine ring is a high-impact bioisosteric strategy. While pyrrolidine is a ubiquitous, stable scaffold found in natural products (e.g., nicotine, proline), azetidine is increasingly utilized to modulate physicochemical properties—specifically to lower lipophilicity (LogD) and block metabolic "soft spots" without sacrificing basicity.

This guide objectively compares these two heterocycles, analyzing their impact on potency, metabolic stability, and pharmacokinetics.[1][2] It provides actionable experimental protocols for validating these properties in a drug discovery campaign.

Physicochemical Profiling: The Structural Divergence

The choice between azetidine and pyrrolidine is rarely about potency alone; it is often driven by the need to optimize the Lipophilic Efficiency (LipE) of a lead compound.

Comparative Metrics Table
PropertyAzetidine (4-membered)Pyrrolidine (5-membered)Impact on Drug Design
Hybridization

(Strained)

(Relaxed)
Azetidine strain (~26 kcal/mol) can increase reactivity.
Basicity (pKa) ~11.3 (Parent)~11.3 (Parent)Similar basicity, but azetidine is more sensitive to N-substitution effects due to ring strain.
Lipophilicity (

LogP)
-0.5 to -1.0 vs PyrrolidineBaselineAzetidine significantly lowers LogP, improving solubility and reducing clearance.
Conformation Puckered (Butterfly)EnvelopeAzetidine offers rigid vectors; Pyrrolidine is more flexible.
Metabolic Risk Ring Opening (Reactive)

-Carbon Oxidation
Azetidine blocks

-oxidation but introduces ring-opening risks if not substituted.
The "Lipophilicity Tax" Reduction

Replacing a pyrrolidine with an azetidine typically removes one methylene unit (


). This seemingly minor change often results in a disproportionate improvement in the ADME profile.
  • Mechanism: The reduction in molecular weight and surface area lowers LogD.

  • Result: Lower non-specific binding, higher free fraction (

    
    ), and often improved microsomal stability (if the pyrrolidine 
    
    
    
    -carbons were metabolic hot spots).

Pharmacological Impact: Potency & Binding Modes[1][4]

The biological activity differences stem from vector alignment and steric fit .

Case Study 1: VMAT2 Inhibitors (Azetidine Superiority)

In the optimization of Lobelane analogs for methamphetamine abuse treatment, researchers compared piperidine, pyrrolidine, and azetidine cores.

  • Observation: The azetidine analogs (e.g., cis-4-methoxy derivative) exhibited a

    
     of 24 nM, making them 2-fold more potent than the parent piperidine/pyrrolidine analogs.[3]
    
  • Causality: The rigid, puckered conformation of the azetidine ring oriented the pharmacophores (lipophilic tails) into a precise vector that maximized binding enthalpy within the VMAT2 pocket, a fit the more flexible pyrrolidine could not achieve as efficiently.

Case Study 2: Nicotinic Acetylcholine Receptors (Pyrrolidine Superiority)

Conversely, in the study of nicotine analogs:

  • Observation: The azetidine analog of nicotine binds significantly less effectively to nAChRs than the natural pyrrolidine-based nicotine.

  • Causality: The "Goldilocks" effect. The receptor pocket is evolved to accommodate the specific envelope conformation and steric bulk of the 5-membered ring. The 4-membered ring is too small, leading to a loss of Van der Waals contacts (hydrophobic collapse).

Case Study 3: JAK Inhibitors (Baricitinib vs. Tofacitinib)
  • Tofacitinib: Contains a piperidine ring.[1][3][4][5]

  • Baricitinib: Contains a 3,3-disubstituted azetidine linked to a sulfonamide.

  • Design Logic: The azetidine in Baricitinib is not just a spacer; it serves as a rigid connector that lowers the overall molecular weight and lipophilicity compared to larger saturated rings, contributing to its favorable oral bioavailability and renal clearance profile.

Visualization: Scaffold Selection Logic

The following decision tree illustrates when to deploy an azetidine versus a pyrrolidine scaffold during Lead Optimization.

ScaffoldLogic Start Lead Compound Analysis CheckLogD Is LogD > 3.0 or Solubility Low? Start->CheckLogD CheckMetab Metabolic Liability Identified? CheckLogD->CheckMetab No (LogD is fine) RouteA Switch to Azetidine CheckLogD->RouteA Yes (Need to lower lipophilicity) CheckMetab->RouteA Alpha-Oxidation on Ring RouteB Retain Pyrrolidine CheckMetab->RouteB Ring is Stable AnalysisA Benefit: Lower LogD Risk: Chemical Instability RouteA->AnalysisA AnalysisB Benefit: Proven Stability Risk: Alpha-Oxidation RouteB->AnalysisB

Caption: Decision logic for bioisosteric replacement. Azetidine is favored for lowering LogD and blocking metabolic hot spots.

Experimental Protocols: Validating the Bioisostere

To objectively compare the activity and stability of azetidine vs. pyrrolidine analogs, the following protocols are standard.

Protocol A: Microsomal Stability Assay

Objective: Determine if ring contraction reduces intrinsic clearance (


).
  • Preparation:

    • Prepare 10 mM stock solutions of the Azetidine and Pyrrolidine analogs in DMSO.

    • Thaw Liver Microsomes (Human/Mouse) on ice. Dilute to 0.5 mg/mL in phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-incubate 95 µL of microsome solution with 1 µL of test compound (final conc. 1 µM) at 37°C for 5 minutes.

    • Start Reaction: Add 10 µL of NADPH regenerating system.

    • Timepoints: Sample at 0, 5, 15, 30, and 60 minutes.

  • Quenching & Analysis:

    • Quench samples with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

    • Centrifuge at 4000 rpm for 20 mins.

    • Analyze supernatant via LC-MS/MS.

  • Data Interpretation:

    • Plot % Parent Remaining vs. Time.

    • Calculate

      
       and 
      
      
      
      .[6]
    • Success Criterion: Azetidine analog shows >20% improvement in

      
       compared to Pyrrolidine.
      
Protocol B: Functional Potency (Kinase Assay Example)

Objective: Verify if ring contraction impacts binding affinity.

  • System: HTRF (Homogeneous Time-Resolved Fluorescence) or LanthaScreen (Europium-based).

  • Workflow:

    • Titrate compounds (10-point dose response, 1 nM to 10 µM).

    • Incubate with Kinase enzyme, tracer, and antibody in 384-well plates for 60 mins at RT.

    • Read FRET signal.

  • Self-Validation:

    • Include a reference inhibitor (e.g., Staurosporine).

    • Z-prime factor must be > 0.5 for the assay to be valid.

ADME & Safety Considerations

Metabolic "Soft Spots"
  • Pyrrolidine: Highly susceptible to CYP450-mediated oxidation at the

    
    -carbon (adjacent to Nitrogen), leading to lactam formation or ring opening.
    
  • Azetidine: The

    
    -carbons are less sterically accessible and the ring strain changes the hybridization, often making them less prone to direct oxidation. However, acid-catalyzed ring opening  is a risk.
    
    • Mitigation: 3,3-disubstitution (as seen in Baricitinib) stabilizes the azetidine ring against metabolic opening and prevents the "butterfly" flip, locking the conformation.

Toxicity

Azetidines generally do not carry a specific structural alert for toxicity (unlike aziridines, which are alkylating agents). However, their metabolic downstream products (aldehydes from ring opening) must be monitored via Glutathione (GSH) trapping assays.

Visualizing the Experimental Workflow

ExpWorkflow Synth Synthesis (Iodocyclization) Purify Purification (HPLC >95%) Synth->Purify Assay1 In Vitro Potency (IC50 / Ki) Purify->Assay1 Assay2 Microsomal Stability (t1/2) Purify->Assay2 Decision Select Lead Assay1->Decision Potency Retained Assay2->Decision Stability Improved

Caption: Standard workflow for evaluating azetidine/pyrrolidine bioisosteres. Purity is critical before biological testing.

References

  • Azetidines vs Pyrrolidines in Drug Discovery Source: ResearchGate Title: Examples of azetidine containing molecules alongside pyrrolidine URL:[Link]

  • VMAT2 Inhibitor Case Study (Lobelane Analogs) Source: PubMed Central (NIH) Title: Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake URL:[Link]

  • DDR1/2 Kinase Inhibitors (Azetidine Optimization) Source: ACS Publications Title:[7] A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors URL:[Link]

  • Physicochemical Properties of Fluorinated Azetidines Source: ResearchGate Title: pKa values of azeditine, pyrrolidine, piperidine, and their derivatives URL:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.